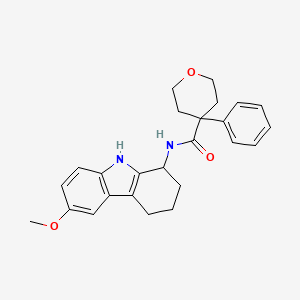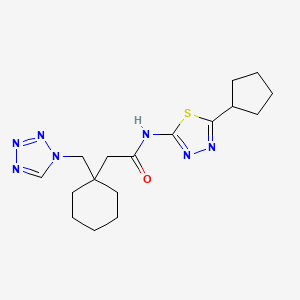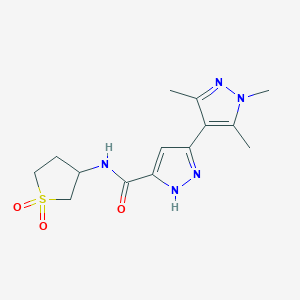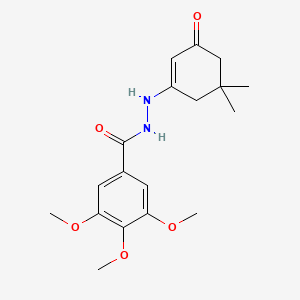
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a carbazole moiety, a tetrahydropyran ring, and a carboxamide group, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is constructed via a cyclization reaction involving a dihydropyran precursor.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbazole ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit activity against certain diseases, making it a candidate for drug development. Its ability to interact with specific molecular targets in the body is of particular interest.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure can contribute to the design of polymers, coatings, and other materials with enhanced performance characteristics.
作用機序
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structural features allow it to fit into binding sites on these targets, influencing their function and triggering downstream effects in biological pathways.
類似化合物との比較
Similar Compounds
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
- N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
Uniqueness
Compared to these similar compounds, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide stands out due to its unique combination of a carbazole moiety and a tetrahydropyran ring. This structural arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C25H28N2O3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C25H28N2O3/c1-29-18-10-11-21-20(16-18)19-8-5-9-22(23(19)26-21)27-24(28)25(12-14-30-15-13-25)17-6-3-2-4-7-17/h2-4,6-7,10-11,16,22,26H,5,8-9,12-15H2,1H3,(H,27,28) |
InChIキー |
ROGYDEUSYBNCEU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B12163730.png)
![3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B12163731.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163734.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12163737.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)
![7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12163757.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12163767.png)



![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B12163802.png)
